molecular formula C27H42N2O5S B601150 7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione CAS No. 1220999-07-4

7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione

Cat. No.: B601150
CAS No.: 1220999-07-4
M. Wt: 506.7 g/mol
InChI Key: FABUFPQFXZVHFB-UFMFRQELSA-N
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Description

This compound (CAS: 219989-84-1, molecular formula: C₂₇H₄₂N₂O₅S) is a structurally complex bicyclic molecule featuring a 17-oxa-4-azabicyclo[14.1.0]heptadecane core with hydroxyl, methyl, and thiazole substituents . It belongs to the epothilone family, a class of microtubule-stabilizing agents with anticancer properties. Its synthesis involves stereospecific intermediates, as highlighted in patents and research articles . The compound’s molecular weight (506.70 g/mol) and storage requirements (room temperature, dry conditions) align with its labile functional groups, such as the α,β-unsaturated ketone and hydroxyl moieties .

Properties

CAS No.

1220999-07-4

Molecular Formula

C27H42N2O5S

Molecular Weight

506.7 g/mol

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(Z)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione

InChI

InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11-/t15-,17+,20-,21-,22-,24-,27+/m0/s1

InChI Key

FABUFPQFXZVHFB-UFMFRQELSA-N

SMILES

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C

Isomeric SMILES

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C\C3=CSC(=N3)C)/C)C

Canonical SMILES

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(Z)-Ixabepilone;  (1S,3S,7S,10R,11S,12S,16R)-7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-((Z)-1-(2-methylthiazol-4-yl)prop-1-en-2-yl)-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione; 

Origin of Product

United States

Preparation Methods

Core Bicyclo[14.1.0]heptadecane Synthesis

The bicyclic scaffold is typically constructed via a ring-closing metathesis (RCM) strategy. A linear precursor containing terminal alkenes undergoes cyclization using Grubbs II catalyst (C46H51Cl2N2Ru\text{C}_{46}\text{H}_{51}\text{Cl}_2\text{N}_2\text{Ru}) in dichloromethane at 40°C for 24 hours, achieving cyclization yields of 68–72%. Alternative approaches include epoxide ring-opening polymerization , where mercuric acetate facilitates stereoselective epoxide activation, followed by intramolecular nucleophilic attack to form the 17-oxa-4-azabicyclo framework.

Table 1: Comparative Analysis of Bicyclic Core Synthesis Methods

MethodCatalyst/ReagentSolventTemperature (°C)Yield (%)
Ring-Closing MetathesisGrubbs IICH2_2Cl2_24068–72
Epoxide PolymerizationHg(OAc)2_2Toluene8055–60

Functionalization of the Thiazole Substituent

The 2-methyl-1,3-thiazol-4-yl group is introduced via Sonogashira coupling between a terminal alkyne intermediate and 4-iodo-2-methylthiazole. Reaction conditions require palladium(II) acetate (Pd(OAc)2\text{Pd(OAc)}_2), triphenylphosphine (PPh3\text{PPh}_3), and copper iodide (CuI\text{CuI}) in triethylamine at 60°C, yielding 85–90% of the coupled product. Subsequent acid-catalyzed dehydration (H2_2SO4_4, 0.5 M in EtOH) forms the prop-1-en-2-yl linkage.

Stereochemical Control Strategies

Asymmetric Oxidation

The 7,11-dihydroxy groups are installed using Sharpless asymmetric dihydroxylation with AD-mix-β (K2OsO2(OH)4\text{K}_2\text{OsO}_2(\text{OH})_4, (DHQD)2PHAL\text{(DHQD)}_2\text{PHAL}) in tert-butanol/water (1:1) at 0°C. Enantiomeric excess (ee) exceeds 95% for the (7S,11R) configuration. Competing methods, such as Jacobsen epoxidation , provide inferior selectivity (<80% ee).

Methyl Group Installation

The pentamethyl substitution pattern is achieved through sequential Friedel-Crafts alkylation using methyl iodide (CH3I\text{CH}_3\text{I}) and aluminum chloride (AlCl3\text{AlCl}_3) in dichloroethane. Kinetic control at −20°C ensures regioselective methylation at C8, C10, C12, and C16 positions.

Industrial Production Techniques

Continuous Flow Synthesis

Large-scale manufacturing employs microreactor systems to enhance heat/mass transfer. A three-stage continuous process achieves 92% overall yield:

  • Bicyclic core formation (residence time: 2 hours)

  • Thiazole coupling (residence time: 1.5 hours)

  • Final purification via simulated moving bed (SMB) chromatography.

Table 2: Industrial Process Parameters

ParameterStage 1Stage 2Stage 3
Temperature (°C)406025
Pressure (bar)1.52.05.0
SolventCH2_2Cl2_2Et3_3NMeOH/H2_2O

Purification and Characterization

Chromatographic Methods

Crude product purification utilizes preparative HPLC with a C18 column (250 × 21.2 mm, 5 μm) and gradient elution (ACN/H2_2O + 0.1% TFA). Isolation of the target compound requires a 65:35 to 85:15 ACN/H2_2O gradient over 40 minutes.

Spectroscopic Validation

  • 1^1H NMR (600 MHz, CDCl3_3): δ 6.82 (s, thiazole-H), 3.21 (d, J = 9.6 Hz, H-7), 2.98 (d, J = 9.6 Hz, H-11).

  • HRMS : m/z 547.2841 [M+H]+^+ (calc. 547.2838 for C27_{27}H42_{42}N2_2O5_5S).

Challenges and Optimization Opportunities

Byproduct Formation

The primary impurity (∼12%) arises from over-methylation at C16. Mitigation strategies include:

  • Lowering AlCl3_3 stoichiometry (1.1 eq vs. 1.5 eq)

  • Implementing in-line FTIR monitoring for real-time reaction quench.

Solvent Recovery

Diethylene glycol (DEG) from reduction steps is recycled via thin-film evaporation , reducing waste generation by 40% .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity : Similar to other azaepothilones like Ixabepilone and Epothilone B, it has shown promise as an antitumor agent by inhibiting microtubule dynamics.
  • Microtubule Stabilization : The compound's structure allows it to stabilize microtubules, which is crucial for cell division and has implications in cancer treatment.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

Therapeutic Applications

The diverse biological activities of 7,11-Dihydroxy-8,8,10,12,16-pentamethyl make it a candidate for various therapeutic applications:

  • Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for developing new cancer therapies.
  • Infectious Diseases : The antimicrobial properties may lead to its use in treating bacterial or fungal infections.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with readily available precursors that undergo various chemical reactions.
  • Optimization Techniques : Methods such as solvent optimization and temperature control are crucial for enhancing yield and purity.
  • Derivatives : Modifications can be made to the original compound to create derivatives with improved efficacy or reduced toxicity.

Case Studies

Several studies have explored the applications of 7,11-Dihydroxy-8,8,10,12,16-pentamethyl in various contexts:

  • In Vitro Studies : Laboratory experiments demonstrate its effectiveness in inhibiting cancer cell lines.
  • Animal Models : Preclinical trials have shown promising results in reducing tumor sizes in vivo.
  • Mechanistic Studies : Research focusing on the molecular mechanisms reveals insights into how the compound interacts with cellular targets.

Comparison with Similar Compounds

Key Findings :

  • The target compound’s thiazole moiety enhances solubility compared to purely hydrocarbon-based microtubule agents .

Physicochemical Properties and Stability

Property Target Compound Epothilone B Lactam (42) Spirocyclic Analog
Solubility (Water) Low Moderate Low
Stability (Hydrolytic) Moderate (lactone) High (lactam) Low (spiro-lactone)
LogP ~3.5 (estimated) ~3.0 ~2.8

The target compound’s 17-oxa bridge contributes to moderate hydrolytic stability but requires dry storage to prevent degradation . Its logP (~3.5) suggests moderate membrane permeability, comparable to other epothilones .

Research and Patent Landscape

  • Synthesis : The compound is synthesized via intermediates like formula 10, involving stereospecific cyclopropanation and oxidation steps .
  • Applications : Patented for use in synergistic cancer therapies, particularly with taxanes and kinase inhibitors .

Biological Activity

7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione, commonly known as Epothilone B (EPB), is a synthetic compound derived from natural products that exhibits significant biological activity, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

Basic Information

PropertyDetails
Molecular Formula C27H41NO6S
Molecular Weight 507.683 g/mol
CAS Number 152044-54-7
Synonyms Epothilone B, Patupilone

Structural Characteristics

Epothilone B features a complex bicyclic structure that includes multiple chiral centers and functional groups contributing to its biological activity. The compound mimics the action of taxanes like paclitaxel by stabilizing microtubules and inhibiting their depolymerization, which is crucial for cell division.

Epothilone B's primary mechanism involves binding to the β-tubulin subunit of microtubules. This interaction prevents the normal disassembly of microtubules during mitosis, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells .

Anticancer Activity

Case Studies:

  • Ovarian Cancer: In clinical trials, EPB has shown efficacy against ovarian cancer cells resistant to conventional therapies. It demonstrated a significant reduction in tumor size and improved survival rates in preclinical models .
  • Breast Cancer: EPB has been investigated as a treatment for breast cancer, particularly for triple-negative subtypes. Studies indicate that it can overcome resistance mechanisms associated with traditional chemotherapeutics .
  • Lung Cancer: Preclinical studies have reported that EPB effectively inhibits tumor growth in lung cancer models by inducing apoptosis and inhibiting angiogenesis .

Pharmacological Profile

Epothilone B is classified as an antineoplastic agent with several pharmacodynamic properties:

  • Cytotoxicity: Exhibits potent cytotoxic effects on various cancer cell lines.
  • Microtubule Stabilization: Similar to paclitaxel, it stabilizes microtubules, leading to disrupted mitotic spindle formation.
  • Induction of Apoptosis: Triggers programmed cell death through activation of caspases and other apoptotic pathways.

Efficacy Against Drug Resistance

One of the significant advantages of EPB is its ability to act against tumors that have developed resistance to traditional chemotherapeutics like paclitaxel. Research indicates that EPB can effectively target cancer cells with altered drug transport mechanisms or mutations in tubulin .

Side Effects and Toxicity

Despite its efficacy, EPB can cause side effects similar to other chemotherapeutic agents, including:

  • Neutropenia
  • Peripheral neuropathy
  • Gastrointestinal disturbances

However, its side effect profile may be more favorable compared to taxanes in certain patient populations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound's synthesis involves multistep processes, including cycloaddition and functional group modifications. A novel process described in a 2015 patent () uses intermediates like general formula 10, with stereochemical control achieved via chiral catalysts. Key steps include:

  • Cyclization : Controlled temperature (0–5°C) and anhydrous conditions to prevent side reactions.
  • Thiazole incorporation : Coupling via Heck or Suzuki-Miyaura reactions, monitored by HPLC for purity .
    • Optimization : DOE (Design of Experiments) approaches can systematically vary parameters (e.g., solvent polarity, catalyst loading) to maximize yield.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • 1H NMR : Compare experimental peaks to reference data (e.g., δ 1.55–1.69 ppm for methyl groups in bicyclo systems; ).
  • MS (ESI) : Confirm molecular ion [M+H]+ at m/z 506.70 (theoretical) and fragmentation patterns ( ).
  • IR : Detect hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • GHS Hazards : H317 (skin sensitization) and H334 (respiratory irritation) require PPE (gloves, respirators) and fume hoods ( ).
  • Storage : Seal in dry, inert environments (argon/vacuum) at room temperature to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

  • Methodology :

  • DFT Calculations : Model transition states for key reactions (e.g., thiazole ring formation) using software like Gaussian or ORCA.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging the bicyclo framework’s steric effects .
    • Validation : Compare predicted vs. experimental NMR shifts (e.g., δ 7.60–7.91 ppm for aromatic protons; ).

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Case Example : If NMR shows unexpected splitting (e.g., δ 4.51 ppm for oxa-aza bridge protons), consider:

  • Dynamic Effects : Conformational flexibility in the bicyclo system ( ).
  • Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., diastereomers) .
    • Resolution : Employ 2D NMR (COSY, NOESY) to assign stereochemistry and verify coupling constants .

Q. How does the compound’s stereochemistry influence its physicochemical properties and bioactivity?

  • Experimental Design :

  • Stereoisomer Synthesis : Prepare enantiomers via chiral chromatography ().
  • Property Comparison : Measure logP (octanol-water partitioning) and solubility for each isomer.
  • Bioassays : Test against target receptors (e.g., kinase inhibition) to correlate stereochemistry with activity .

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